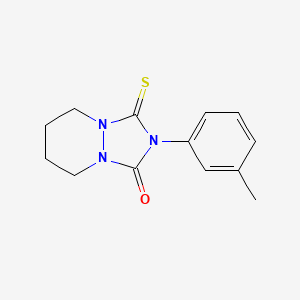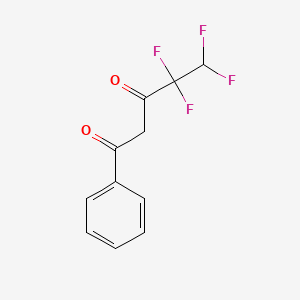
4,4,5,5-Tetrafluoro-1-phenylpentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetrafluoro-1-phenylpentane-1,3-dione is a fluorinated organic compound known for its unique chemical properties It is a derivative of pentane-1,3-dione, where four hydrogen atoms are replaced by fluorine atoms, and one of the carbon atoms is bonded to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetrafluoro-1-phenylpentane-1,3-dione typically involves the fluorination of 1-phenylpentane-1,3-dione. One common method is the reaction of 1-phenylpentane-1,3-dione with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetrafluoro-1-phenylpentane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone group into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Compounds with substituted functional groups replacing fluorine atoms.
Scientific Research Applications
4,4,5,5-Tetrafluoro-1-phenylpentane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetrafluoro-1-phenylpentane-1,3-dione involves its interaction with molecular targets through its fluorinated and phenyl groups. The fluorine atoms can participate in hydrogen bonding and other interactions, while the phenyl group can engage in π-π stacking and other aromatic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-1-phenylpentane-1,3-dione: A similar compound where the fluorine atoms are replaced by methyl groups.
4,4,5,5,5-Pentafluoro-1-pentanethiol: A related compound with a thiol group instead of a diketone group.
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: A compound with a similar structure but different fluorination pattern.
Uniqueness
4,4,5,5-Tetrafluoro-1-phenylpentane-1,3-dione is unique due to its specific fluorination pattern and the presence of both fluorine and phenyl groups. This combination imparts distinct chemical properties, making it valuable for specialized applications in synthesis and materials science.
Properties
CAS No. |
59857-67-9 |
|---|---|
Molecular Formula |
C11H8F4O2 |
Molecular Weight |
248.17 g/mol |
IUPAC Name |
4,4,5,5-tetrafluoro-1-phenylpentane-1,3-dione |
InChI |
InChI=1S/C11H8F4O2/c12-10(13)11(14,15)9(17)6-8(16)7-4-2-1-3-5-7/h1-5,10H,6H2 |
InChI Key |
OEYWESDBUIZFEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


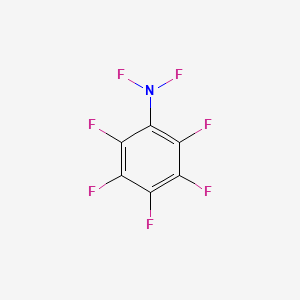
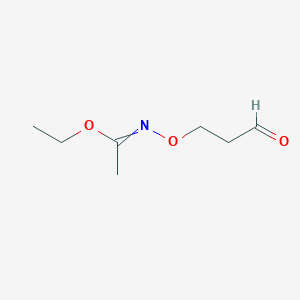
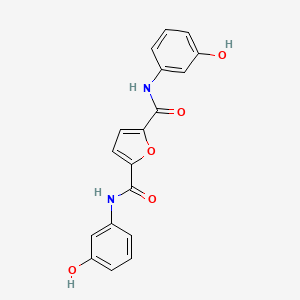
![4-Acetyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B14601259.png)
![2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14601271.png)

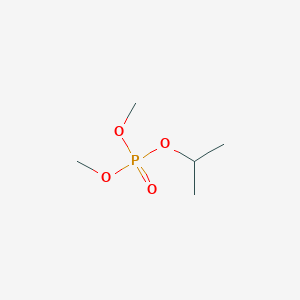
![1-(3,4-Dichlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14601284.png)
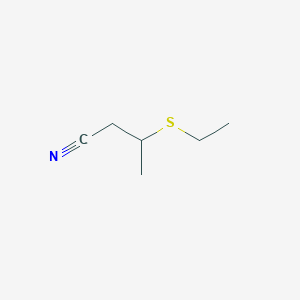
![Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate](/img/structure/B14601291.png)
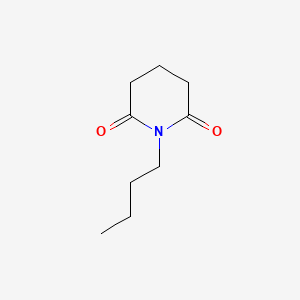
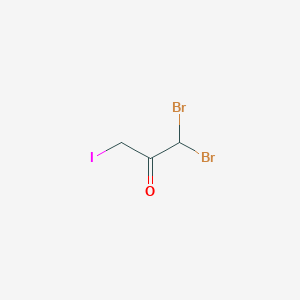
![5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B14601311.png)
